2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol
Description
2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol is a chiral 1-phenylethanol derivative featuring a 6-chloropyrimidin-4-ylamino substituent at the C2 position of the ethanol backbone. The chloropyrimidine moiety likely enhances electronic and steric properties, influencing binding affinity and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
2-[(6-chloropyrimidin-4-yl)amino]-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-11-6-12(16-8-15-11)14-7-10(17)9-4-2-1-3-5-9/h1-6,8,10,17H,7H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGXBBPPOXZKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC(=NC=N2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Key Pyrimidine Intermediate: 2,4-Diamino-6-chloropyrimidine
A crucial precursor in the synthesis of the target compound is 2,4-diamino-6-chloropyrimidine, which is prepared by chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The process involves:
- Step S1: React 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride at 90-110°C (optimal 105°C) for 4-8 hours (optimal 6 hours) to form 2,4-dichlorophosphoryl amino-6-chloropyrimidine.
- Step S2: Quench the reaction mixture with ethanol at 0-40°C, add a dispersant, heat for further reaction, and filter to obtain 2,4-diamino-6-chloropyrimidine hydrochloride.
- Step S3: Neutralize the hydrochloride salt with ammonia water, extract with ethyl acetate, and concentrate to isolate 2,4-diamino-6-chloropyrimidine.
This method achieves efficient conversion with controlled temperature and reaction time parameters, ensuring high purity of the chlorinated pyrimidine intermediate.
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|
| S1 | 2,4-diamino-6-hydroxypyrimidine + POCl3 | 90-110 (opt 105) | 4-8 (opt 6) | Chlorination reaction |
| S2 | Quench with ethanol + dispersant | 0-40 | - | Filtration to obtain hydrochloride |
| S3 | Neutralization with ammonia + extraction | Room temp | - | Isolation of 2,4-diamino-6-chloropyrimidine |
Preparation of 2-(2-(6-Chloropyrimidin-4-yl-oxo)phenyl) Methyl Acetate Intermediate
This intermediate is synthesized as a key building block toward the target compound. The synthesis involves:
- Reacting benzofuranone with sodium methylate in methanol or butanone at 60-70°C.
- Adding 4,6-dichloropyrimidine at 20-25°C, followed by incubation for 6-7 hours.
- Acidification with hydrochloric acid, filtration, and drying to obtain the methyl acetate intermediate with yields above 90%.
Two variations of the procedure use different solvents (methanol or butanone) with similar yields and purities (93-95% yield, ~95% purity).
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Benzofuranone + sodium methylate in methanol or butanone | 60-70 | 1.5 (dropwise) + 1.5-3 insulation | - | - | Formation of methylate intermediate |
| 2 | Add 4,6-dichloropyrimidine, incubate | 20-25 | 6-7 | - | - | Coupling step |
| 3 | Add HCl, filtration, drying | 0-5 | 2 (insulation) | 93-95 | 95-97 | Isolation of intermediate |
Amination and Hydroxyethylation to Form 2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol
While direct literature on the exact preparation of this compound is limited, the synthetic strategy generally involves:
- Nucleophilic substitution of the 4-chloropyrimidine ring with an amino alcohol such as 1-phenylethanolamine or related derivatives.
- Conditions typically involve mild heating in polar solvents like ethanol or DMF under inert atmosphere to facilitate the amination.
- The reaction is followed by purification steps including extraction, crystallization, or chromatography to isolate the target amino alcohol.
This approach is consistent with known methods for introducing amino substituents onto chloropyrimidine rings and coupling with phenylethanol moieties.
Summary Table of Preparation Methods
| Step/Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Chlorination of 2,4-diamino-6-hydroxypyrimidine | Phosphorus oxychloride | 105°C, 6 h | High | Produces 2,4-diamino-6-chloropyrimidine |
| Synthesis of methyl 2-(2-(6-chloropyrimidin-4-yl-oxo)phenyl) acetate | Benzofuranone, sodium methylate, 4,6-dichloropyrimidine | 60-70°C, 6-7 h incubation | 93-95 | Intermediate for further functionalization |
| Amination with phenylethanolamine | 4-chloropyrimidine derivative, phenylethanolamine | Mild heating, polar solvent | Moderate to high | Forms target amino alcohol derivative |
| Pd-catalyzed coupling | Pd(OAc)2, phosphine ligand, LiOH | 80°C, 30 min | 91-94 | Applicable for pyrimidine functionalization |
Research Findings and Notes
- The chlorination step is critical and requires precise temperature and stoichiometry control for optimal yield and purity of the chloropyrimidine intermediate.
- The choice of solvent and base in the coupling steps significantly influences reaction efficiency and product purity.
- Alcohol quenching (ethanol preferred) in the chlorination step improves safety and smoothness of the reaction compared to water quenching.
- Catalytic methods using palladium complexes provide rapid and high-yielding routes for pyrimidine functionalization but require inert atmosphere and careful ligand selection.
- Direct synthesis of this compound likely involves nucleophilic aromatic substitution on the chloropyrimidine ring by an amino alcohol, a common strategy in heterocyclic chemistry.
Chemical Reactions Analysis
Types of Reactions: 2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Method for preparing (e)-methyl 2- 2- (6-chloropyrimidin-4-yloxy ...[{{{CITATION{{{_1{Biological potential of pyrimidine derivatives in a new era](https://link.springer.com/article/10.1007/s11164-016-2525-8).
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkyl groups in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can produce amines or alcohols, depending on the specific conditions used.
Substitution: Substitution reactions can result in the formation of various substituted pyrimidines or phenyl derivatives.
Scientific Research Applications
2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds and heterocyclic structures.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in drug discovery and development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system in which it is being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol, their biological activities, synthesis methods, and research findings:
Structural and Functional Insights:
Substituent Effects on Bioactivity: Imidazole Derivatives: The imidazole ring (e.g., 2-(1H-imidazol-1-yl)-1-phenylethanol) enhances antifungal activity by targeting fungal cytochrome P450 enzymes. Biphenyl esters (e.g., 6a-c) increase lipophilicity, improving membrane penetration . Chloropyrimidine vs.
Synthetic Efficiency: Mirabegron intermediates (e.g., (R)-2-[(4-nitrophenethyl)amino]-1-phenylethanol) prioritize enantiopurity and scalability, avoiding phase-separation steps . Imidazole derivatives require multistep condensation and reduction (e.g., KBH4-mediated reduction of ketones to alcohols) .
Chiral Selectivity: Engineered lipases (e.g., CALB mutants) achieve >99% enantiomeric excess (ee) for (S)-1-phenylethanol, a key intermediate for Sertraline . The target compound’s stereochemistry (unreported in evidence) would likely influence its pharmacokinetics, mirroring trends in Mirabegron intermediates .
Contradictions and Limitations:
Biological Activity
2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and enzyme inhibitory properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound features a chloropyrimidine moiety attached to a phenylethanol structure, which is known for its diverse biological activities. The presence of the pyrimidine ring is significant as it often contributes to the pharmacological profile of compounds.
1. Antibacterial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity against different bacterial strains. For instance, studies have shown that derivatives of pyrimidine compounds can inhibit the growth of pathogens like Salmonella typhi and Staphylococcus aureus.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | Escherichia coli | Moderate |
| This compound | Pseudomonas aeruginosa | Moderate |
| This compound | Staphylococcus aureus | Strong |
The antibacterial activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
2. Antiviral Activity
The antiviral potential of similar compounds has been explored, particularly in the context of HIV and other viral infections. For example, derivatives targeting viral replication processes have shown promising results in inhibiting viral enzymes.
In vitro studies have demonstrated that certain pyrimidine derivatives can inhibit HIV replication by interfering with viral assembly or entry into host cells. The mechanism typically involves binding to specific viral proteins, thereby preventing their function.
3. Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of this compound. Studies have focused on its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease:
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibitor |
| Urease | Moderate Inhibitor |
These inhibitory effects suggest potential applications in treating conditions like Alzheimer's disease (via AChE inhibition) and managing urea levels in patients with kidney dysfunction (via urease inhibition).
Case Studies and Research Findings
Case Study 1: Antibacterial Screening
A study evaluated a series of chloropyrimidine derivatives for their antibacterial properties. Among these, this compound exhibited significant activity against Staphylococcus aureus, indicating its potential as a therapeutic agent for bacterial infections .
Case Study 2: Antiviral Mechanism
Another research effort focused on the antiviral properties of related compounds against HIV. The findings suggested that these compounds could significantly reduce viral load in infected cells by disrupting the viral lifecycle at multiple stages .
Q & A
Q. What are the optimal synthetic routes for 2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol, and how can reaction conditions be systematically optimized?
Answer: The synthesis typically involves a nucleophilic substitution reaction between 6-chloropyrimidin-4-amine and 1-phenylethanol derivatives. Key parameters include:
- Catalyst selection : Use of base catalysts (e.g., K₂CO₃) to deprotonate the amine and enhance nucleophilicity.
- Temperature control : Reactions often proceed at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is recommended to isolate the product.
Experimental design : Employ a factorial design approach (e.g., Taguchi method) to optimize variables like temperature, solvent ratio, and catalyst loading, reducing trial-and-error inefficiencies .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the amino group attachment and stereochemistry of the ethanol moiety. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the hydroxyl proton (δ 4.8–5.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₁₂H₁₂ClN₃O, calculated 273.07 g/mol) and detects isotopic patterns for chlorine .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced stability or bioactivity?
Answer:
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and identify reactive sites for functionalization .
- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives with favorable binding energies .
- AI-driven optimization : Machine learning models trained on reaction databases can predict optimal substituents for improved solubility or metabolic stability .
Q. Example workflow :
Generate derivative libraries using combinatorial chemistry software.
Filter candidates via ADMET (absorption, distribution, metabolism, excretion, toxicity) prediction.
Validate top candidates experimentally .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized bioassays : Use cell lines with validated genetic backgrounds (e.g., HEK293 or HepG2) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Impurity profiling : LC-MS/MS identifies byproducts (e.g., chlorinated side products) that may interfere with activity .
- Dose-response curves : Perform IC₅₀/EC₅₀ assays in triplicate with statistical validation (p < 0.05) to confirm reproducibility .
Q. Data reconciliation example :
| Study | Reported IC₅₀ (µM) | Assay Conditions | Purity (%) | Conclusion |
|---|---|---|---|---|
| A | 12.3 ± 1.5 | HEK293, 24h | 92 | Activity confirmed |
| B | >50 | HeLa, 48h | 85 | Inactive due to impurities |
Q. How does the compound’s stereochemistry influence its coordination chemistry with metal ions?
Answer: The ethanol moiety’s chiral center enables enantioselective coordination with lanthanides/actinides. Key findings:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
